molecular formula C19H33N3O4 B6778218 N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide

Cat. No.: B6778218
M. Wt: 367.5 g/mol
InChI Key: BUGNEDQQJNJUDZ-UHFFFAOYSA-N
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Description

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[35]nonane-7-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-3-26-17-11-16(24)19(17)6-9-21(10-7-19)18(25)20-12-15-5-4-8-22(13-15)14(2)23/h15-17,24H,3-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNEDQQJNJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)NCC3CCCN(C3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the acetylpiperidinyl and ethoxy groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and piperidine derivatives, such as:

Uniqueness

N-[(1-acetylpiperidin-3-yl)methyl]-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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